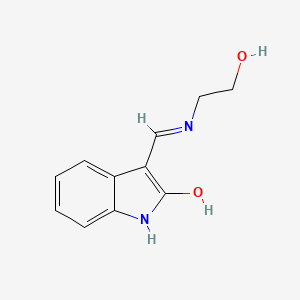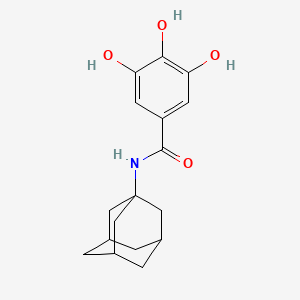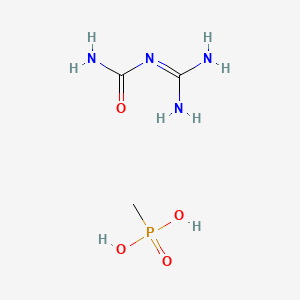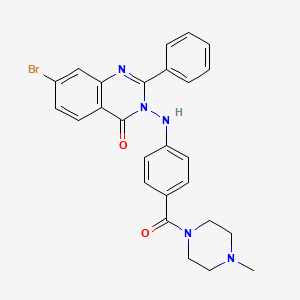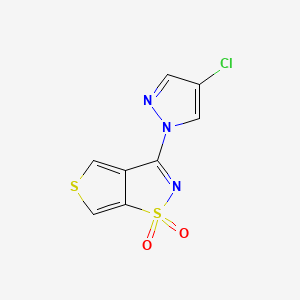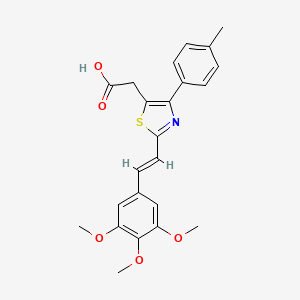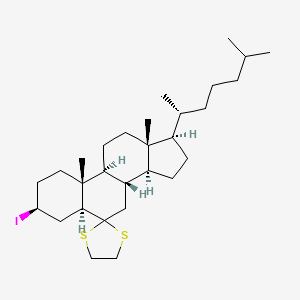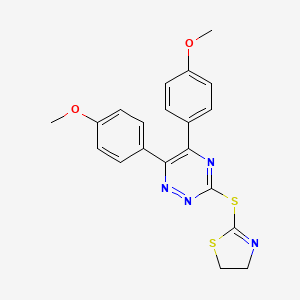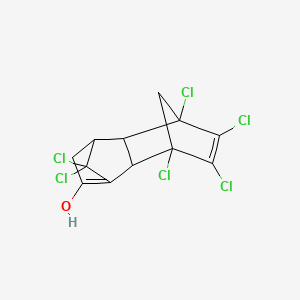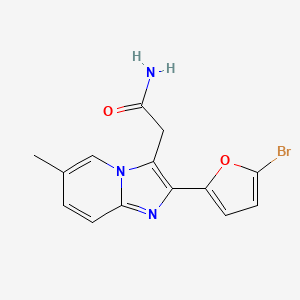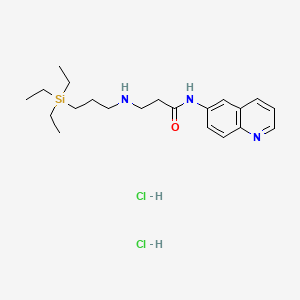
Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific interactions and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride typically involves multiple steps, starting with the preparation of the quinoline derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of automated systems and continuous monitoring ensures consistency and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with different functional groups, while substitution reactions can introduce new substituents to the propanamide structure.
Wissenschaftliche Forschungsanwendungen
Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: For studying enzyme interactions and cellular processes.
Medicine: In the development of pharmaceuticals and therapeutic agents.
Industry: As an intermediate in the production of various chemical products.
Wirkmechanismus
The mechanism of action of Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline derivatives and propanamide analogs. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
What sets Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride apart is its unique combination of the quinoline and propanamide moieties, along with the triethylsilyl group. This unique structure imparts specific properties and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
121221-05-4 |
|---|---|
Molekularformel |
C21H35Cl2N3OSi |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
N-quinolin-6-yl-3-(3-triethylsilylpropylamino)propanamide;dihydrochloride |
InChI |
InChI=1S/C21H33N3OSi.2ClH/c1-4-26(5-2,6-3)16-8-13-22-15-12-21(25)24-19-10-11-20-18(17-19)9-7-14-23-20;;/h7,9-11,14,17,22H,4-6,8,12-13,15-16H2,1-3H3,(H,24,25);2*1H |
InChI-Schlüssel |
OCRJDPKQPVNSST-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)CCCNCCC(=O)NC1=CC2=C(C=C1)N=CC=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12734285.png)
